2-Chlorobenzenesulfonic acid
CAS No.: 27886-58-4
Cat. No.: VC6628905
Molecular Formula: C6H7ClO4S
Molecular Weight: 210.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27886-58-4 |
|---|---|
| Molecular Formula | C6H7ClO4S |
| Molecular Weight | 210.63 |
| IUPAC Name | 2-chlorobenzenesulfonic acid |
| Standard InChI | InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) |
| Standard InChI Key | MZTDDNDMKBNLGE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)S(=O)(=O)O)Cl |
Introduction
Chemical Identity and Physicochemical Properties
2-Chlorobenzoic acid, with the molecular formula , is a white crystalline solid characterized by its strong acidity compared to other chlorobenzoic acid isomers . Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 138–140 °C (lit.) | |
| Boiling Point | 285–287 °C | |
| Density | 1.544 g/cm³ | |
| pKa (25°C) | 2.92 | |
| Water Solubility (20°C) | 2,090 mg/L | |
| Vapor Pressure (25°C) | 0.001 hPa |
The compound’s low water solubility and high thermal stability make it suitable for high-temperature industrial processes . Its acidity arises from the electron-withdrawing chlorine atom at the ortho position, which stabilizes the deprotonated carboxylate anion .
Synthesis and Industrial Production
Oxidation of 2-Chlorotoluene
The primary industrial synthesis involves the oxidation of 2-chlorotoluene using potassium permanganate () in acidic or alkaline conditions . This reaction proceeds via:
Yields exceeding 80% are achievable under optimized conditions .
Hydrolysis of α,α,α-Trichloro-2-Toluene
An alternative route employs the hydrolysis of α,α,α-trichloro-2-toluene in aqueous media, yielding 2-chlorobenzoic acid and hydrochloric acid . This method is less common due to byproduct management challenges.
Applications in Industry and Research
Pharmaceutical Intermediates
2-Chlorobenzoic acid is a precursor to:
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Fungicides: Including flubenthrinol and bollenuron, which inhibit fungal cell wall synthesis .
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Insecticides: Such as mirex, a chlorinated hydrocarbon used in termite control .
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Drugs: Decarboxylation at elevated temperatures produces chlorobenzene derivatives used in analgesics .
Dye and Polymer Manufacturing
The compound’s reactivity with amines and alcohols facilitates the synthesis of azo dyes and polyesters. For example, ammonolysis yields 2-aminobenzoic acid, a key intermediate in indigo dye production .
Food Additives and Preservatives
As a preservative, 2-chlorobenzoic acid inhibits microbial growth in adhesives and paints, though its use in food products is restricted due to toxicity concerns .
Toxicity and Environmental Impact
Human Health Risks
The U.S. EPA’s provisional toxicity assessment identifies the following hazards :
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Oral Reference Dose (Chronic): 0.1 mg/kg/day, based on renal toxicity in rodent studies.
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Inhalation Reference Concentration: 0.04 μg/m³, derived from respiratory irritation data.
Toxicity correlates with hydrophobicity, as the chlorine substituent enhances membrane permeability and bioaccumulation potential .
Environmental Persistence
2-Chlorobenzoic acid exhibits moderate persistence in aquatic systems (half-life: 20–40 days) but undergoes rapid photodegradation in sunlight . Regulatory limits for wastewater discharge are 0.1 mg/L in the U.S. and EU .
Regulatory Status and Compliance
Global regulatory frameworks classify 2-chlorobenzoic acid as follows:
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U.S. EPA: Listed under TSCA Inventory; no carcinogenicity designation .
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EU REACH: Requires hazard labeling for acute toxicity (Category 4) and skin irritation .
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China GB/T Standards: Maximum workplace concentration (TWA): 0.5 mg/m³ .
Future Research Directions
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Green Synthesis Methods: Developing catalytic oxidation processes to replace and reduce waste.
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Biodegradation Pathways: Engineering microbial strains (e.g., Pseudomonas aeruginosa) for enhanced degradation in contaminated sites .
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Toxicity Mitigation: Investigating co-solvents or encapsulation to reduce bioavailability in industrial applications .
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